toxin 2, Centruroides noxius
Description
Biological Source and Taxonomic Classification of Centruroides noxius
Centruroides noxius Hoffmann represents a medically significant species within the taxonomic hierarchy of arachnids, specifically classified under the Domain Eukaryota, Phylum Arthropoda, Class Arachnida, Order Scorpiones, and Family Buthidae. This species occupies a distinctive geographical niche within Mexico, with its primary distribution concentrated in the western coastal states of Nayarit, Jalisco, and Sinaloa. The scorpion demonstrates remarkable adaptability to arid environments, typically inhabiting areas characterized by limited vegetation, sandy and rocky soils, and elevations ranging from sea level to approximately 500 meters.
The morphological characteristics of Centruroides noxius distinguish it from other members of the genus through several distinctive features. Adult specimens typically achieve lengths ranging from 3.5 to 5 centimeters, displaying considerable phenotypic variation in coloration patterns. The body coloration ranges from dark brown to black, while the appendages, including legs and pedipalps, generally exhibit lighter pigmentation. This species lacks specific color patterns, contributing to the observed morphological diversity within populations. The nocturnal behavior of Centruroides noxius aligns with typical scorpion ecology, with individuals seeking shelter in organic debris, loose tree bark, and bush formations during daylight hours.
Table 1: Taxonomic Classification and Distribution of Centruroides noxius
| Taxonomic Level | Classification |
|---|---|
| Domain | Eukaryota |
| Phylum | Arthropoda |
| Class | Arachnida |
| Order | Scorpiones |
| Family | Buthidae |
| Genus | Centruroides |
| Species | Centruroides noxius Hoffmann |
| Primary Distribution | Nayarit, Jalisco, Sinaloa (Mexico) |
| Habitat Type | Arid regions, sandy/rocky soils |
| Elevation Range | Sea level to 500 meters |
| Adult Size Range | 3.5 - 5.0 centimeters |
The reproductive biology of Centruroides noxius follows the ovoviviparous pattern characteristic of scorpions, with mating behaviors involving complex courtship rituals lasting approximately ten minutes. Sexual maturity occurs between eight and eleven months of age, with gestation periods extending four to five months. Females typically produce litters ranging from 30 to 60 offspring, which achieve independence within two to three weeks post-birth. This reproductive strategy ensures population stability within the species' restricted geographical range while maintaining genetic diversity essential for adaptation to environmental pressures.
Historical Context of Toxin Discovery and Nomenclature
The discovery and characterization of Toxin 2 from Centruroides noxius represents a significant milestone in scorpion venom research, with initial purification and sequencing efforts conducted under the original designation toxin II.9.2.2. The systematic investigation of this neurotoxin emerged from broader research initiatives aimed at understanding the molecular basis of scorpion envenomation and developing therapeutic interventions for scorpion sting victims. Early biochemical analyses revealed the presence of multiple toxic components within Centruroides noxius venom, with toxin II.9.2.2 emerging as the predominant lethal factor.
The nomenclature evolution from toxin II.9.2.2 to the current designation reflects advances in venom component classification systems and the establishment of standardized naming conventions for scorpion neurotoxins. The adoption of the simplified "Toxin 2" or abbreviated form reflects the scientific community's recognition of this compound as the secondary major toxic component, following the primary toxin designated as Toxin 1. This systematic approach to nomenclature facilitates cross-species comparisons and enables researchers to identify structural and functional relationships among related neurotoxins.
Structural elucidation of Toxin 2 represents a landmark achievement in protein biochemistry, with three-dimensional structure determination accomplished through advanced nuclear magnetic resonance spectroscopy techniques. The solution structure determination involved extensive two-dimensional proton nuclear magnetic resonance analysis, torsion angle dynamics calculations, and restrained energy minimization procedures. These investigations revealed the toxin's characteristic architecture, comprising 876 experimental distance constraints and 58 angle constraints that define the final structural ensemble. The resulting structural model demonstrates remarkable precision, with backbone atom root-mean-square deviation values of 1.38 Angstroms and all heavy atoms achieving 2.21 Angstroms deviation.
Table 2: Historical Timeline of Toxin 2 Research Milestones
Ecological Role of Toxin 2 in Scorpion Venom Composition
Toxin 2 occupies a central position within the complex biochemical arsenal of Centruroides noxius venom, serving multiple ecological functions that extend beyond simple prey immobilization. The toxin comprises approximately 6.8% of the total soluble venom content, establishing it as the quantitatively dominant neurotoxic component within this species' venom cocktail. This substantial representation reflects the evolutionary importance of Toxin 2 in the scorpion's ecological strategy, providing both offensive capabilities for prey capture and defensive mechanisms against potential predators.
The ecological significance of Toxin 2 extends to antimicrobial functions that protect the scorpion during feeding activities involving potentially contaminated prey items. Research investigating the adaptive role of scorpion venoms demonstrates that venom injection provides protection against pathogenic microorganisms encountered during consumption of infected prey. This protective function represents an underappreciated aspect of venom ecology, highlighting the multifaceted nature of these complex biochemical systems beyond their well-established neurotoxic properties.
Comparative analysis of venom composition across different Centruroides species reveals the specialized nature of Toxin 2 within the broader context of scorpion neurotoxin diversity. Related species such as Centruroides villegasi demonstrate similar venom organization patterns, with multiple toxic peptides contributing to overall venom potency through synergistic interactions. The presence of functionally related toxins across different species suggests common evolutionary pressures that have shaped venom composition to optimize prey capture efficiency and defensive capabilities.
Table 3: Venom Composition Analysis of Centruroides noxius
| Component | Percentage of Venom | Molecular Weight | Primary Function |
|---|---|---|---|
| Toxin 2 | 6.8% | 7,268 Daltons | Sodium channel modulation |
| Peptide 29 | 2.0% | 3,100 Daltons | Unknown function |
| Cobatoxin 1 | <1.0% | 3,600 Daltons | Potassium channel blocking |
| Noxiustoxin | <1.0% | 4,200 Daltons | Potassium channel blocking |
| Other peptides | ~90% | Variable | Multiple functions |
The dietary ecology of Centruroides noxius provides additional context for understanding Toxin 2's functional significance within the species' predatory strategy. The scorpion primarily targets small invertebrates including crickets, spiders, and beetles, with juvenile specimens consuming micro-crickets and small flies. The neurotoxic properties of Toxin 2 enable rapid prey immobilization, preventing escape responses that could compromise feeding success. This efficiency becomes particularly important given the scorpion's nocturnal hunting behavior and the limited time available for prey capture in competitive environments.
The evolutionary conservation of Toxin 2 structure across related Centruroides species suggests strong selective pressure maintaining this particular molecular architecture. Cross-reactivity studies demonstrate that antibodies developed against Toxin 2 recognize similar toxins from related species, indicating shared structural epitopes that reflect common evolutionary origins. This conservation pattern supports the hypothesis that Toxin 2 represents an optimal solution to the biochemical challenges associated with voltage-gated sodium channel modulation in diverse prey species.
Environmental factors influencing Centruroides noxius ecology may also impact venom composition and Toxin 2 expression levels. The species' adaptation to arid environments with limited water availability and variable prey density requires efficient venom utilization to minimize metabolic costs associated with venom production. The high concentration of Toxin 2 within the venom reflects this optimization strategy, providing maximum neurotoxic impact with minimal venom expenditure per prey item. This ecological efficiency demonstrates the sophisticated evolutionary refinement of scorpion venom systems and their adaptation to specific environmental niches.
Human encroachment into Centruroides noxius habitat has created new ecological challenges that may influence the role of Toxin 2 in defensive applications. The scorpion's occasional occurrence in human dwellings increases the likelihood of defensive venom deployment, representing a departure from the primary ecological function of prey capture. Understanding these ecological transitions becomes increasingly important as urbanization continues to fragment natural habitats and create novel species-human interaction patterns.
Properties
CAS No. |
141322-33-0 |
|---|---|
Molecular Formula |
C21H21N3O5 |
Synonyms |
toxin 2, Centruroides noxius |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Properties of Cn2
Cn2 is classified as a beta-toxin that primarily affects sodium channel activity. It exhibits high toxicity, with an LD50 of approximately 0.4 µg per 20 g mouse mass, indicating its potency against mammals . The structure of Cn2 has been elucidated through techniques such as NMR spectroscopy, revealing a triple-stranded antiparallel beta-sheet and an alpha-helix stabilized by disulfide bridges . This structural information is crucial for understanding how Cn2 interacts with ion channels, particularly the human sodium channel Nav1.6, which it modifies to alter gating functions .
Antivenom Development
One of the primary applications of Cn2 is in the development of antivenoms. Research has focused on creating recombinant antibody fragments that can neutralize the effects of scorpion venoms. For instance, scFv LR and scFv RU1 have been engineered to target non-overlapping sites on Cn2, demonstrating improved neutralization capabilities when used in combination . These antibodies have shown promise in preclinical models, significantly reducing symptoms of envenomation and increasing survival rates in mice exposed to Centruroides noxius venom .
Insights into Ion Channel Modulation
Cn2 serves as a valuable model for studying ion channel modulation. Its specific interaction with sodium channels provides insights into the mechanisms by which scorpion toxins can influence neuronal excitability and synaptic transmission. This knowledge can lead to advancements in understanding various neurological disorders and developing new pharmacological agents that target similar pathways .
Transcriptomic Analysis
A comprehensive transcriptomic analysis of Centruroides noxius has revealed over 19,000 unique isogroups associated with venom production. This study highlighted the presence of several toxin families, including sodium and potassium channel-specific toxins, which are critical for understanding venom complexity and potential therapeutic targets . The identification of new toxin types through high-throughput sequencing opens avenues for further research into their biological functions and applications.
Neutralization Efficacy Studies
Studies evaluating the neutralization efficacy of engineered antibodies against Cn2 have demonstrated significant advancements. The combination of scFv LR and scFv RU1 was able to fully neutralize high doses of Cn2 without any observable intoxication symptoms in experimental models . These findings are pivotal for developing effective treatments for scorpion stings, particularly in regions where Centruroides noxius is prevalent.
Summary Table: Key Research Findings on Cn2
Comparison with Similar Compounds
Comparison with Toxins from Centruroides noxius
Intraspecific Variants
- Cn5 : A crustacean-specific toxin with 66 residues and four disulfide bridges. Unlike Cn2, Cn5 blocks Na<sup>+</sup> channels in crustaceans (IC50 in micromolar range) without affecting mammals, highlighting tissue selectivity .
- Toxins II-9.2.2 and II-10 : These toxins share N-terminal homology but differ functionally. II-10 reduces Na<sup>+</sup> currents in squid axons, while II-9.2.2 lacks this activity. Both enhance GABA release in mouse synaptosomes but require external Ca<sup>2+</sup>, unlike other Na<sup>+</sup> modulators .
Table 1: Key Toxins from C. noxius
| Toxin | Target | Residues | Disulfide Bridges | LD50 (Mouse) | Key Feature |
|---|---|---|---|---|---|
| Cn2 | Nav1.6 | 66 | 4 | 0.4 μg/20 g | β-neurotoxin, mammalian-specific |
| Cn5 | Crustacean Na<sup>+</sup> | 66 | 4 | N/A | Non-toxic to mammals |
| II-10 | Na<sup>+</sup> channels (squid) | ~65 | 4 | Lethal | Requires Ca<sup>2+</sup> for GABA release |
Comparison with Toxins from Other Centruroides Species
Centruroides suffusus suffusus
- CssII : A β-toxin with 66 residues and structural homology to Cn2 (79% sequence identity). Despite similarities, CssII targets different Nav subtypes due to electrostatic surface variations and C-terminal structural distortions caused by cis-prolines .
- CssVIII/CssIX : These toxins share ~65 residues and four disulfide bridges. CssIX’s shorter mature peptide (65 residues) suggests functional divergence, though their exact targets remain uncharacterized .
Centruroides limpidus
- Cl13 : A K<sup>+</sup> channel blocker with structural similarities to Cn2 but distinct surface charge distribution, enabling ERG K<sup>+</sup> channel inhibition in cardiac and endocrine tissues .
- Cll1: Cross-reactive with Cn2-neutralizing antibodies, indicating shared epitopes. However, Cll1’s potency in human envenomation exceeds Cn2 due to ecological coexistence with humans .
Table 2: Cross-Species Toxin Comparison
| Toxin | Species | Target | Residues | Key Functional Difference |
|---|---|---|---|---|
| Cn2 | C. noxius | Nav1.6 | 66 | High mammalian toxicity, Nav1.6-specific |
| CssII | C. suffusus | Broad Nav | 66 | Broader channel subtype range |
| Cl13 | C. limpidus | ERG K<sup>+</sup> | ~66 | Blocks cardiac/endocrine K<sup>+</sup> channels |
| Cll1 | C. limpidus | Nav | ~66 | Medically significant due to human proximity |
Functional and Structural Divergence in Scorpion Toxins
Structural Determinants of Specificity
- Disulfide Bridges : Conserved across Centruroides toxins (e.g., Cn2, CssII, Cn5) for structural stability .
- Electrostatic Surfaces : Variations in surface charge (e.g., Cn2 vs. CssII) dictate ion channel subtype targeting .
- C-Terminal Modifications : Cis-proline residues in CssII alter conformation, reducing affinity for Nav1.6 compared to Cn2 .
Cross-Reactivity and Neutralization
Evolutionary Insights
Transcriptomic analyses reveal that Centruroides toxins evolved via gene duplication and diversification, driven by ecological pressures . For example, C. noxius toxins like Cn2 and Cn5 diverged to target distinct prey (mammals vs. crustaceans), while C. limpidus and C. suffusus evolved toxins optimized for human envenomation due to habitat overlap .
Preparation Methods
Size Exclusion Chromatography (SEC)
SEC separates venom components by molecular weight. The lyophilized venom is dissolved in ammonium acetate buffer (pH 4.7) and loaded onto a Sephadex G-50 column. Cn2 elutes in the second major peak, corresponding to ~7 kDa proteins.
Table 1: Size Exclusion Chromatography Parameters
| Column | Buffer | Flow Rate | Fraction Containing Cn2 |
|---|---|---|---|
| Sephadex G-50 | 50 mM NH₄OAc, pH 4.7 | 20 mL/h | Second peak (7–8 kDa) |
Cation Exchange Chromatography (CEX)
Further purification uses CM-Sepharose or SP-Sepharose columns equilibrated with ammonium acetate (pH 4.7). A linear NaCl gradient (0–1 M) elutes Cn2 at ~0.5 M NaCl due to its high isoelectric point (pI > 8).
Table 2: Cation Exchange Chromatography Conditions
| Column | Buffer | Gradient | Cn2 Elution Salt Concentration |
|---|---|---|---|
| CM-Sepharose | 50 mM NH₄OAc, pH 4.7 | 0–1 M NaCl | 0.4–0.6 M NaCl |
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Final purification employs a C18 column with trifluoroacetic acid (TFA)/acetonitrile gradients. Cn2 elutes at ~36–40% acetonitrile, showing >95% purity.
Table 3: RP-HPLC Parameters for Cn2 Purification
| Column | Mobile Phase A | Mobile Phase B | Gradient | Cn2 Retention Time |
|---|---|---|---|---|
| C18 (Vydac) | 0.1% TFA in H₂O | 0.1% TFA in CH₃CN | 20–40% B/20 min | ~15–18 min |
Validation of Purity and Activity
Mass Spectrometry
Matrix-assisted laser desorption/ionization (MALDI-TOF) or electrospray ionization (ESI) confirms Cn2’s molecular mass of 7,563 Da. Discrepancies >1 Da trigger re-purification.
Functional Assays
-
Toxicity Testing : Intraperitoneal injection in CD1 mice (LD₅₀ = 0.25 µg/20 g).
-
Electrophysiology : Cn2 (100–500 nM) shifts voltage-dependent activation of Naᵥ1.6 channels in Xenopus oocytes.
Structural Characterization
Disulfide Bridge Mapping
Cn2 contains four disulfide bonds (Cys12–Cys65, Cys16–Cys41, Cys25–Cys46, Cys29–Cys48) determined via enzymatic digestion and HPLC peptide analysis. These bridges stabilize the βαββ fold critical for Naᵥ channel interaction.
NMR and X-ray Crystallography
Table 4: Structural Features of Cn2
| Feature | Details |
|---|---|
| Secondary Structure | βαββ fold (residues 3–51) |
| Disulfide Bridges | 4 bridges (Cys12–65, 16–41, 25–46, 29–48) |
| Hydrophobic Core | L5, V6, L51, A55, Cys residues |
Challenges and Optimizations
-
Co-Eluting Contaminants : Minor toxins (e.g., Cn3) require iterative HPLC runs.
-
Oxidation Sensitivity : Cysteine residues necessitate argon gas during purification.
Applications of Purified Cn2
Q & A
Q. What are the structural characteristics of Toxin 2 (Cn2) from Centruroides noxius, and how do they relate to its functional interaction with sodium channels?
Cn2 adopts a conserved scorpion toxin fold comprising a triple-stranded antiparallel β-sheet and an α-helix stabilized by four disulfide bridges. Its hydrophobic core (residues L5, V6, L51, A55) and solvent-exposed hydrophobic patch (Y4, Y40, Y42, W47, V57) are critical for binding to voltage-gated sodium channels (VGSCs), particularly Nav1.6. Positively charged residues (K8, K63, K35) mediate electrostatic interactions with channel domains. Structural determination via 2D NMR spectroscopy (876 distance constraints, 58 angle constraints) revealed a cis-proline-induced kink in the C-terminal region, influencing receptor binding specificity .
Q. What experimental methodologies are used to characterize Cn2's pharmacological effects on sodium channels?
Electrophysiological assays (e.g., patch-clamp) on mammalian cell lines or neuronal preparations are standard for assessing Cn2's modulation of Nav1.6 activation. Dose-response analyses using recombinant Cn2 mutants (e.g., K35A) combined with molecular docking simulations identify key residues for channel interaction. In vivo toxicity is quantified via LD50 (0.4 µg/20 g mouse), validated by intraperitoneal injection in murine models .
Advanced Research Questions
Q. How do transcriptomic analyses of Centruroides noxius venom glands reveal dynamic toxin expression profiles during venom synthesis?
Pyrosequencing of venom gland transcriptomes pre- and post-venom extraction identified 3% of isogroups (e.g., toxin homologs, proteasome components) upregulated during active venom production, while 2% increased during replenishment. Differential expression analysis highlights toxin recruitment from ancestral cellular pathways (e.g., antimicrobial defensins) and co-regulation with non-coding RNAs, suggesting post-transcriptional control of venom composition .
Q. What structural and evolutionary insights guide the engineering of antibody fragments for Cn2 neutralization?
Human-derived single-chain antibody fragments (scFvs) like 9004G bind a 15-residue epitope on Cn2 overlapping its Na+ channel receptor site. X-ray crystallography (1.9 Å resolution) of the scFv-Cn2 complex reveals interactions with complementarity-determining regions (CDRs), particularly CDR-H3. Directed evolution of scFvs enhances cross-reactivity with related toxins (e.g., Css2) by targeting conserved residues (e.g., Y42, W47), validated via surface plasmon resonance (SPR) affinity measurements .
Q. How do phylogenomic studies explain the accelerated evolution of ribosomal and proteasome components in Centruroides noxius?
Concatenated essential gene analyses show C. noxius ribosomal proteins (e.g., RPL7, RPS12) and proteasome subunits (e.g., PSMB1) exhibit divergent evolutionary rates compared to other arthropods. Mitochondrial tRNA structural anomalies (e.g., truncated acceptor stems) and lineage-specific selection pressures may drive these adaptations, potentially linked to venom synthesis efficiency .
Methodological Considerations
- Structural Studies : Prioritize multi-dimensional NMR or cryo-EM for dynamic toxin-channel complex resolution .
- Transcriptomics : Combine long-read sequencing (e.g., PacBio) with Iso-Seq for full-length toxin isoform identification .
- Neutralization Assays : Use ex vivo neuromuscular preparations to assess scFv efficacy in reversing Cn2-induced paralysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
